Cas no 1261981-71-8 (2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid)
![2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid structure](https://ja.kuujia.com/scimg/cas/1261981-71-8x500.png)
2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid 化学的及び物理的性質
名前と識別子
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- 2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
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- MDL: MFCD18323096
- インチ: 1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)12-6-9-15(19)14(10-12)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22)
- InChIKey: PUXCDFQBTHVAGR-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(NC(OC(C)(C)C)=O)C=C2)=CC=C(Cl)C(C(O)=O)=C1
2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB330375-5 g |
5-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%; . |
1261981-71-8 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB330375-5g |
5-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%; . |
1261981-71-8 | 95% | 5g |
€1159.00 | 2024-06-08 |
2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acidに関する追加情報
Introduction to 2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic Acid (CAS No. 1261981-71-8)
2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid, identified by its CAS number 1261981-71-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a chloro substituent, an amide linkage, and a phenyl ring, contributes to its unique chemical properties and reactivity.
The structural complexity of 2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. Specifically, the amide group attached to the phenyl ring serves as a versatile handle for further functionalization, enabling the development of novel drug candidates targeting a range of diseases. Recent advancements in synthetic methodologies have enhanced the efficiency of producing this compound, making it more accessible for academic and industrial research purposes.
In the realm of medicinal chemistry, benzoic acid derivatives have been extensively studied for their anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a chloro group at the 2-position of the benzoic acid core enhances its lipophilicity, which is often crucial for achieving optimal pharmacokinetic profiles. Additionally, the amide functionality provides a site for hydrogen bonding interactions with biological targets, improving binding affinity and efficacy.
Recent research has highlighted the potential of 2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid in the development of inhibitors for enzymes involved in metabolic pathways associated with cancer and inflammation. For instance, studies have demonstrated its ability to modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins that mediate pain and inflammation. The compound's structural features also suggest its utility in designing kinase inhibitors, which are critical in targeted cancer therapies.
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available aromatic precursors. Key steps include chlorination, nucleophilic substitution, and amide bond formation. The use of protecting groups is often necessary to ensure regioselectivity and prevent unwanted side reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to streamline the synthetic route, improving yield and purity.
The pharmacological evaluation of 2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid has revealed promising results in preclinical studies. In vitro assays have shown inhibitory activity against various enzymes and receptors relevant to human diseases. Notably, its interaction with biological targets such as cyclooxygenase (COX)-1 and COX-2 has been investigated for potential applications in managing chronic inflammatory conditions. Furthermore, its ability to bind to certain protein kinases has opened avenues for exploring its role in oncology research.
The compound's solubility profile is another critical aspect that influences its pharmaceutical applicability. While benzoic acid derivatives generally exhibit moderate solubility in water due to their carboxylic acid functionality, modifications such as esterification or amide formation can alter this property. In the case of 2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid, the presence of both polar and non-polar groups enhances its solubility in both aqueous and organic solvents, facilitating formulation into diverse drug delivery systems.
The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities, identify potential drug-target interactions, and optimize lead structures. These computational approaches complement experimental data by providing insights into the molecular mechanics and dynamics of 2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid, aiding researchers in designing more effective derivatives.
In conclusion, 2-Chloro-5-[4-[(2-methylpropan-2-yloxy carbonylamino]phenyl]benzoic acid (CAS No. 1261981-71) represents a significant advancement in pharmaceutical chemistry due to its complex structure and versatile biological activities. Its synthesis through modern organic methods ensures high yields and purity, making it a valuable asset for drug discovery programs. Ongoing research continues to uncover new therapeutic applications for this compound and its derivatives, positioning it as a promising candidate for future medical interventions.
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